2'-(3-Bromobenzoyl)-2-naphthohydrazide
Overview
Description
The compound “2’-(3-Bromobenzoyl)-2-naphthohydrazide” appears to be a complex organic molecule. It likely contains a naphthohydrazide group attached to a 3-bromobenzoyl moiety1. However, without specific literature or database entries on this compound, it’s challenging to provide a detailed description1.
Synthesis Analysis
While specific synthesis methods for “2’-(3-Bromobenzoyl)-2-naphthohydrazide” were not found, similar compounds have been synthesized through condensation reactions of 3-bromobenzoyl chloride with amines23.
Molecular Structure Analysis
The molecular structure of “2’-(3-Bromobenzoyl)-2-naphthohydrazide” can be predicted based on its name. It likely contains a naphthohydrazide group attached to a 3-bromobenzoyl moiety4. However, without specific experimental data or computational analysis, the exact structure cannot be confirmed.Chemical Reactions Analysis
The chemical reactions involving “2’-(3-Bromobenzoyl)-2-naphthohydrazide” are not readily available. However, similar compounds, such as 3-bromobenzoyl chloride, are known to participate in various reactions, including condensation reactions with amines5.Physical And Chemical Properties Analysis
The physical and chemical properties of “2’-(3-Bromobenzoyl)-2-naphthohydrazide” are not readily available. However, similar compounds, such as 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide, have been characterized7.Scientific Research Applications
Synthesis and Characterization
- 2'-(3-Bromobenzoyl)-2-naphthohydrazide derivatives have been synthesized and characterized, showing potential in anticancer applications. A study by Salahuddin et al. (2014) detailed the synthesis of similar compounds and their evaluation in vitro for anticancer activity, particularly against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Antihypertensive Properties
- Research by Abdel-Wahab et al. (2008) explored the synthesis of thiosemicarbazides and triazoles, demonstrating their efficacy as antihypertensive α-blocking agents. This indicates the potential of 2'-(3-Bromobenzoyl)-2-naphthohydrazide derivatives in cardiovascular applications (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Cleavage of Ethers
- A study by Boovanahalli et al. (2004) used ionic liquid halide nucleophilicity to cleave ethers, suggesting applications of 2'-(3-Bromobenzoyl)-2-naphthohydrazide derivatives in organic synthesis and green chemistry (Boovanahalli, Kim, & Chi, 2004).
Catalysis in Organic Reactions
- Monfared et al. (2010) reported on mono oxovanadium(V) complexes with 3-hydroxy-2-naphthohydrazide, indicating potential catalytic applications in oxidation reactions, especially for olefins. These findings suggest broader applications in catalysis and organic transformations (Monfared, Bikas, & Mayer, 2010).
Sensor Development
- Anand et al. (2018) developed an optical chemosensor using a hydrazide-naphthalic anhydride conjugate, indicating that derivatives of 2'-(3-Bromobenzoyl)-2-naphthohydrazide could be used in sensor technology, particularly for detecting aluminum ions in live cell imaging (Anand, Kumar, & Sahoo, 2018).
Antimicrobial Applications
- The synthesis and evaluation of 3-hydroxy-2-naphthoic acid hydrazide derivatives by Khalil et al. (2016) suggest that 2'-(3-Bromobenzoyl)-2-naphthohydrazide and its derivatives might have applications in creating antimicrobial agents for polyester fabric dyeing (Khalil, Berghot, & Gouda, 2016).
Safety And Hazards
The safety and hazards associated with “2’-(3-Bromobenzoyl)-2-naphthohydrazide” are not known. However, similar compounds, such as 3-bromobenzoyl chloride, are known to be hazardous and corrosive8.
Future Directions
The future directions for research on “2’-(3-Bromobenzoyl)-2-naphthohydrazide” are not clear due to the lack of specific information on this compound. However, similar compounds have been studied for their potential applications in medicinal chemistry6.
Please note that this information is based on the closest available compounds and may not accurately represent “2’-(3-Bromobenzoyl)-2-naphthohydrazide”. For accurate information, specific studies on “2’-(3-Bromobenzoyl)-2-naphthohydrazide” would be required.
properties
IUPAC Name |
N'-(3-bromobenzoyl)naphthalene-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-16-7-3-6-14(11-16)17(22)20-21-18(23)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H,(H,20,22)(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREIGOZTASQVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233242 | |
Record name | 2'-(3-Bromobenzoyl)-2-naphthohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(3-Bromobenzoyl)-2-naphthohydrazide | |
CAS RN |
84282-41-7 | |
Record name | 2-Naphthalenecarboxylic acid, 2-(3-bromobenzoyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84282-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-(3-Bromobenzoyl)-2-naphthohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084282417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002694812 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2'-(3-Bromobenzoyl)-2-naphthohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-(3-bromobenzoyl)-2-naphthohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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